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In the realm of Sanger sequencing analysis, the assembly of raw sequence reads into
contiguous consensus sequences is a critical step. For decades, two programs have been
mainstays for this task: CAP3 and Phrap. This guide provides an in-depth, objective
comparison of their performance, supported by experimental data, to assist researchers,
scientists, and drug development professionals in selecting the optimal tool for their assembly
needs.

At a Glance: Key Differences

While both CAP3 and Phrap are based on the overlap-layout-consensus paradigm, their
underlying algorithms and heuristics lead to different strengths and weaknesses. Phrap is
renowned for its ability to generate longer contigs, a significant advantage in closing gaps and
achieving a more complete assembly.[1][2] Conversely, CAP3 is often lauded for producing a
more accurate consensus sequence with fewer errors and for its superior capability in
scaffolding contigs using forward-reverse pair constraints.[1][2]

Performance Showdown: A Quantitative
Comparison

To illustrate the practical differences between CAP3 and Phrap, we present a summary of
assembly results from a comparative study on various Bacterial Artificial Chromosome (BAC)
datasets. The data highlights the trade-offs between contig length and accuracy.
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Sum of
Number of Lengths of Number of Number of

Data Set Assembler Large Large Internal Errors at
Contigs Contigs Errors Ends
(bp)

5XD CAP3 35 14,219 46 Not Reported
5XD Phrap 33 14,696 129 Not Reported
8XA CAP3 12 71,025 83 Not Reported
8XA Phrap 8 71,395 80 Not Reported
8XB CAP3 8 53,127 59 Not Reported
8XB Phrap 7 53,078 36 Not Reported
8XC CAP3 8 52,134 4 Not Reported
8XC Phrap 6 76,922 6 Not Reported
8XD CAP3 7 72,690 35 Not Reported
8XD Phrap 6 102,523 60 Not Reported
10XA CAP3 4 91,380 28 Not Reported
10XA Phrap 3 91,329 11 Not Reported
10XB CAP3 1 167,655 5 Not Reported
10XB Phrap 2 138,551 7 Not Reported
10XC CAP3 5 106,631 44 Not Reported
10XC Phrap 4 77,747 12 Not Reported
10XD CAP3 4 79,900 2 Not Reported
10XD Phrap 3 79,978 2 Not Reported

Table 1: Comparison of CAP3 and Phrap assembly performance on various BAC datasets.
Data sourced from Huang, X. and Madan, A. (1999).[3]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://scispace.com/pdf/cap3-a-dna-sequence-assembly-program-3reuvq0vvk.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

As the table demonstrates, Phrap consistently produces fewer, and often longer, contigs.
However, in many instances, CAP3 assemblies contain fewer internal errors in the resulting
coNnsensus sequences.

Under the Hood: Algorithmic Workflows

The distinct performance characteristics of CAP3 and Phrap stem from their different
algorithmic approaches to the assembly problem.

CAP3 Assembly Workflow

CAP3 employs a three-phase process to assemble sequences:

e Preprocessing and Overlap Detection: The algorithm begins by identifying and trimming low-
quality 5" and 3' regions of each read. It then computes all pairwise overlaps between the
high-quality read segments. A series of filters are applied to remove false overlaps.[1]

o Contig Assembly and Scaffolding: Reads are progressively joined to form contigs based on
the strength of their overlap scores, starting with the highest-scoring overlaps. A key feature
of CAP3 is its use of forward-reverse constraints from paired-end reads to correct
misassemblies and to order and orient contigs into scaffolds.[1]

o Consensus Sequence Generation: For each contig, a multiple sequence alignment of the
constituent reads is constructed. A consensus sequence is then generated from this
alignment, with each base and its quality value being determined by the underlying read
data.[1]
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Caption: CAP3 Assembly Workflow Diagram
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Phrap Assembly Workflow

Phrap's assembly process is heavily reliant on Phred quality scores, which are base-call error
probabilities. The general workflow is as follows:

o Data Input and Preprocessing: Phrap takes sequence and quality data as input. It can trim
near-homopolymer runs at the ends of reads and generate the reverse complement of each
read.[4]

o Pairwise Comparisons: The program identifies pairs of reads that share matching "words"
(short, identical subsequences). For these pairs, it performs a Smith-Waterman alignment to
determine the quality of the overlap, taking into account the Phred quality scores of matching
and mismatching bases.[4][5]

e Contig Construction: Using a greedy algorithm, Phrap assembles reads into contigs, starting
with the most confident pairwise matches. It uses quality values to help resolve
discrepancies between reads, especially in repetitive regions.[6][7]

o Consensus Sequence Generation: Phrap constructs the final consensus sequence as a
mosaic of the highest-quality segments from the aligned reads.[4] This approach differs from
a simple majority-rule consensus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. CAP3: ADNA Sequence Assembly Program - PMC [pmc.ncbi.nim.nih.gov]

e 2. CAP3: ADNA sequence assembly program - PubMed [pubmed.ncbi.nlm.nih.gov]

e 3. scispace.com [scispace.com]

e 4. Computers and the Human Genome Project: PHRAP Algorithm [cs.stanford.edu]

¢ 5. Assembling genomic DNA sequences with PHRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
e 6. Supplemental information [rth.dk]

e 7. Phrap - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [A Head-to-Head Battle of Sanger Assemblers: CAP3 vs.
Phrap]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026152#comparing-cap3-vs-phrap-for-sanger-
assembly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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